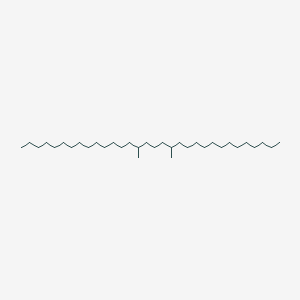
14,18-Dimethyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,18-Dimethyldotriacontane is a hydrocarbon compound with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups at the 14th and 18th positions. This compound is known for its stability and hydrophobic nature, making it an interesting subject for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14,18-Dimethyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective addition of methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These methods are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 14,18-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: More stable hydrocarbon chains.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
14,18-Dimethyldotriacontane has diverse applications across various fields:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Industry: Utilized in the production of lubricants, waxes, and other hydrophobic materials.
Mécanisme D'action
The mechanism by which 14,18-Dimethyldotriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid layers, enhancing barrier functions and reducing water loss. Its long carbon chain and methyl groups contribute to its stability and resistance to environmental degradation .
Comparaison Avec Des Composés Similaires
Dotriacontane: A straight-chain alkane with the formula C₃₂H₆₆, lacking the methyl groups present in 14,18-Dimethyldotriacontane.
Hexatriacontane: Another long-chain alkane with the formula C₃₆H₇₄, differing in chain length and methyl group positions.
Uniqueness: this compound’s uniqueness lies in its specific methyl group positioning, which influences its physical properties and reactivity. This structural variation can affect its melting point, solubility, and interaction with other molecules, making it distinct from other long-chain alkanes .
Propriétés
Numéro CAS |
81469-03-6 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
14,18-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
Clé InChI |
SDQHSGZBMIQZJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)

![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
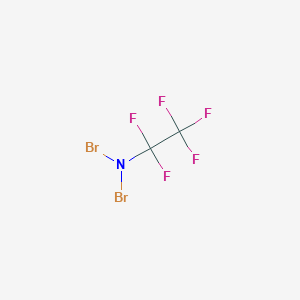
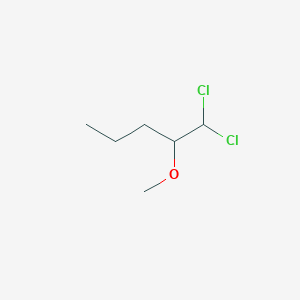
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
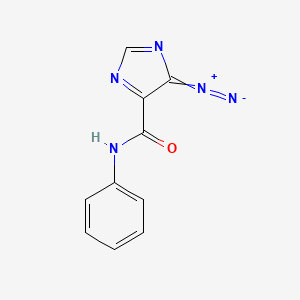
![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/structure/B14421433.png)

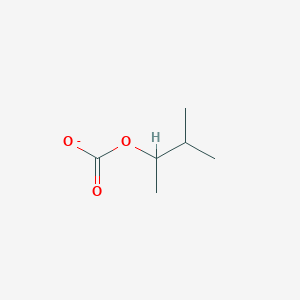
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
